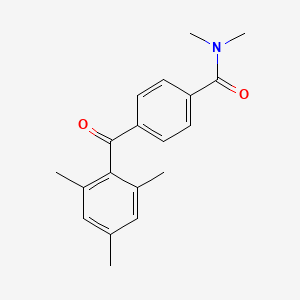
N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BTD and is a heterocyclic compound that contains both sulfur and nitrogen atoms.
科学研究应用
BTD has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. BTD has also been found to have a positive effect on the central nervous system and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of BTD is not fully understood, but it is believed to act on multiple targets in the body. BTD has been found to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been found to activate certain receptors in the body that are involved in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
BTD has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. BTD has also been found to induce apoptosis, or programmed cell death, in tumor cells. In addition, BTD has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
BTD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BTD is also soluble in organic solvents, which makes it easy to use in various experimental setups. However, one limitation of BTD is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
未来方向
There are several future directions for BTD research. One area of interest is its potential use in treating neurodegenerative diseases. BTD has been found to have a positive effect on the central nervous system, and further research could lead to the development of new therapies for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new anti-inflammatory and anti-tumor therapies based on BTD's activity. Finally, further research is needed to fully understand the mechanism of action of BTD and to identify its specific targets in the body.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide is a promising compound that has potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to identify its specific targets in the body.
合成方法
The synthesis of BTD can be achieved through a multistep process that involves the reaction of 2-aminobenzothiazole with isobutyryl chloride to form N-isobutyryl-2-aminobenzothiazole. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, N-2,1,3-benzothiadiazol-5-yl-1-pyrrolidinecarboxamide.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-9-10(7-8)14-17-13-9/h3-4,7H,1-2,5-6H2,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOUABDVYEPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 4-{[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]amino}benzoate](/img/structure/B5698625.png)

![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)

